
Dimethylzinc
Overview
Description
Dimethylzinc, also known as zinc methyl, is an organozinc compound with the chemical formula Zn(CH₃)₂. It is a colorless, volatile liquid with a characteristic garlic-like odor. This compound is highly reactive and pyrophoric, meaning it ignites spontaneously in air. It is primarily used in organic synthesis and as a precursor in the production of various materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylzinc can be synthesized through several methods:
-
Reaction with Methyl Iodide: One common method involves the reaction of zinc or zinc-sodium alloy with methyl iodide at elevated temperatures. The reaction produces this compound and zinc iodide as a byproduct:
2Zn+2CH3I→Zn(CH3)2+ZnI2
Sodium assists in the reaction by facilitating the interaction between zinc and methyl iodide .
-
Reaction with Trimethylaluminum: Another method involves adding zinc halide to a reaction kettle under inert gas protection, followed by the dropwise addition of trimethylaluminum. The reaction mixture is stirred and heated to specific temperatures to collect distilled this compound .
Industrial Production Methods: The industrial production of this compound typically involves the reaction of dimethylaluminum halide with dialkylzinc, followed by distillative removal of this compound from the reaction mixture . This method is favored due to its high yield and ease of control.
Chemical Reactions Analysis
Dimethylzinc undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and methane. This reaction is highly exothermic and can be hazardous due to the pyrophoric nature of this compound.
Radical Reactions: this compound can mediate radical reactions, such as the addition of this compound to imines in the presence of air, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Oxygen or air is used as the oxidizing agent.
Substitution: Common reagents include carbonyl compounds, imines, and other electrophiles. Reactions are typically carried out in inert solvents like tetrahydrofuran (THF) or diethyl ether.
Radical Reactions: Radical initiators such as air or specific catalysts are used to promote these reactions.
Major Products:
Oxidation: Zinc oxide and methane.
Substitution: Various organozinc compounds and new carbon-carbon or carbon-nitrogen bonds.
Radical Reactions: Products depend on the specific substrates used but generally involve the formation of new bonds at the carbon or nitrogen centers.
Scientific Research Applications
Applications in Organic Synthesis
Dimethylzinc serves as a crucial reagent in organic synthesis, particularly for introducing methyl groups into organic molecules. Its applications include:
- Asymmetric Synthesis : this compound is employed in asymmetric transformations, such as the addition to carbonyl compounds (aldehydes and ketones), leading to chiral alcohols. This application is vital in pharmaceutical chemistry for the synthesis of enantiomerically pure compounds .
- Radical Reactions : Recent studies have shown that this compound can mediate radical reactions, offering advantages over traditional radical initiators. It facilitates C(sp³)-H bond functionalization and carbon-carbon bond formation, which are essential processes in organic synthesis .
- Cyclopropanation Reactions : this compound is utilized in cyclopropanation reactions, which are important for synthesizing cyclic compounds that are prevalent in natural products and pharmaceuticals .
Applications in Semiconductor Manufacturing
This compound plays a critical role in the semiconductor industry, particularly through the following applications:
- Metalorganic Chemical Vapor Deposition (MOCVD) : this compound is widely used as a precursor for the deposition of zinc oxide (ZnO) and other II-VI semiconductors. MOCVD processes utilizing this compound allow for the growth of high-quality thin films essential for electronic devices .
- Doping Agent : In semiconductor fabrication, this compound serves as a p-type dopant for III-V semiconductors such as gallium arsenide (GaAs) and indium phosphide (InP). This doping process enhances the electrical properties of these materials, making them suitable for various electronic applications .
Case Study 1: Asymmetric Addition Reactions
In a study published by Nouryon, this compound was used effectively in asymmetric addition reactions to aldehydes, yielding high enantiomeric excesses. The study demonstrated that this compound could facilitate the formation of chiral alcohols under mild conditions, proving its utility in pharmaceutical applications .
Case Study 2: Semiconductor Fabrication
A research project focused on the use of this compound in MOCVD processes for producing ZnO thin films reported successful growth rates and material quality suitable for optoelectronic devices. The study emphasized that the precise control over deposition parameters allowed for tailoring the electrical properties of the resulting films .
Mechanism of Action
Dimethylzinc acts primarily as a nucleophilic reagent in organic synthesis. The zinc-carbon bond in this compound has significant carbanionic character, allowing it to donate electron density to electrophilic centers. This nucleophilic behavior facilitates the formation of new carbon-carbon and carbon-nitrogen bonds. In radical reactions, this compound can generate radical species that participate in bond-forming processes .
Comparison with Similar Compounds
Dimethylzinc is part of a larger family of organozinc compounds, including:
Diethylzinc (Zn(C₂H₅)₂): Similar to this compound but with ethyl groups instead of methyl groups.
Dimethylcadmium (Cd(CH₃)₂): A cadmium analog of this compound, but more toxic and less commonly used due to its hazardous nature.
Dimethylmercury (Hg(CH₃)₂): A mercury analog, extremely toxic and rarely used in modern research.
Uniqueness of this compound: this compound is unique due to its relatively high reactivity and lower toxicity compared to its cadmium and mercury analogs. Its ability to form stable complexes with various ligands and its utility in a wide range of synthetic applications make it a valuable reagent in both academic and industrial settings .
Biological Activity
Dimethylzinc (DMZn) is an organometallic compound with significant applications in various fields, particularly in organic synthesis and materials science. Its biological activity, while not as extensively studied as some other organometallic compounds, reveals interesting interactions and potential applications in medicinal chemistry and biochemistry.
- Molecular Formula :
- CAS Number : 544-97-8
- Molecular Weight : 95.44 g/mol
- Physical State : Colorless liquid
- Boiling Point : 46 °C
- Melting Point : -42 °C
- Sensitivity : Pyrophoric and moisture-sensitive
This compound acts primarily as a zinc donor in various chemical reactions, particularly in the formation of organozinc compounds. Its reactivity is attributed to the presence of methyl groups that facilitate nucleophilic attacks in organic synthesis. The compound has been utilized in several catalytic processes, including:
- Cross-Coupling Reactions : DMZn is employed in the synthesis of complex organic molecules through coupling reactions with aryl halides, which can lead to the formation of pharmaceuticals and biologically active compounds .
- Asymmetric Synthesis : It has been used in asymmetric addition reactions, such as the addition to benzaldehyde, yielding chiral alcohols that are valuable in drug synthesis .
Case Study 1: Synthesis of Antidepressants
In a study examining the catalytic synthesis of antidepressants, this compound was utilized as a reagent to facilitate cross-coupling reactions leading to the formation of complex molecules with potential antidepressant activity. This demonstrates its utility beyond traditional applications in materials science into pharmacological domains .
Case Study 2: Radical Reactions
A study focused on radical reactions initiated by this compound revealed its ability to generate reactive intermediates efficiently. This property could be harnessed for developing new synthetic methodologies that mimic biological radical processes .
Comparative Analysis of Biological Activity
Property/Activity | This compound (DMZn) | Other Organometallics |
---|---|---|
Toxicity Level | High (pyrophoric) | Varies (some low risk) |
Radical Generation | Yes | Yes (varies by compound) |
Role in Organic Synthesis | Significant | Varies |
Applications in Medicine | Emerging | Established |
Q & A
Basic Research Questions
Q. What experimental precautions are critical for handling dimethylzinc in laboratory settings?
this compound is highly reactive with air and moisture, requiring rigorous inert-atmosphere techniques (e.g., Schlenk lines or gloveboxes). Its pyrophoric nature necessitates vacuum-sealed ampoules for storage and transfer . Toxicity data (e.g., UN 1370 classification) and reactivity with water mandate leak-proof containment and emergency protocols for spills. Purification methods, such as vacuum distillation to achieve ≤0.03 mol% impurities, are essential for reproducible experiments .
Q. How are thermodynamic properties like enthalpy of formation (ΔfH°) and heat capacity measured for this compound?
ΔfH° for liquid this compound is determined via calorimetry, with values reported as 6.0 ± 1.4 kcal/mol (Review method) and 5.38 ± 0.31 kcal/mol (Martinho Simões’ method), highlighting the need for methodological transparency . Heat capacity (Cp,liquid = 30.88 cal/mol·K at 298.15 K) is measured using low-temperature calorimetry (5–300 K range) . Discrepancies in ΔfH° values require validation against standardized reference materials or computational models.
Q. What methods ensure high-purity this compound synthesis for experimental use?
Synthesis involves alkylation of zinc halides under inert conditions, followed by vacuum distillation to remove methyl iodide (≤0.01 wt%) and metal impurities (≤10⁻⁴ wt%) . Gas chromatography and spectral analysis are employed to verify purity, with sealed ampoules preventing oxidation during storage .
Advanced Research Questions
Q. How can liquid-vapor equilibrium (LVE) data for this compound mixtures be modeled in binary systems?
Isothermal P-X diagrams for systems like this compound–dimethyltelluride are constructed using the Duhem–Margules equation. Experimental vapor pressures (accuracy: ±130 Pa) and temperatures (±0.1 K) are measured via tensiometry, validated against literature data (e.g., pentane/heptane benchmarks) . For equimolar solutions, deviations in calculated vs. experimental vapor pressures range from 0.6% to 24.8%, necessitating iterative refinement of activity coefficients .
Q. How should researchers address contradictions in thermodynamic data, such as divergent ΔfH° values?
Conflicting ΔfH° values (e.g., 6.0 vs. 5.38 kcal/mol) require meta-analysis of experimental conditions. Factors include calibration of calorimeters, sample purity, and reference standards. Cross-validation with combustion calorimetry (ΔcH° = -482.8 ± 1.4 kcal/mol) or computational methods (DFT) can resolve discrepancies.
Q. What methodologies quantify activity coefficients in this compound–dimethyl selenide solutions?
Activity coefficients (γ) are derived from tensiometric vapor-pressure data using the Gibbs-Duhem equation. For equimolar solutions, γ for this compound ranges from 1.02–1.15, indicating near-ideal behavior, while excess Gibbs free energy (Gᴱ) calculations reveal slight positive deviations . Statistical processing of primary data (ANOVA) ensures reliability .
Q. How does this compound function in catalytic coupling reactions like Negishi cross-coupling?
this compound acts as a transmetallation agent in palladium-catalyzed reactions. For example, it facilitates C–C bond formation in biaryl synthesis under inert conditions. Reaction thermochemistry (ΔrH° = 63.7–71.2 kcal/mol) and stoichiometric ratios must be optimized to minimize side reactions (e.g., homocoupling) .
Q. Methodological Guidelines
- Data Validation : Use ANOVA to compare experimental and literature vapor-pressure data .
- Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved thermodynamic questions.
- Safety Protocols : Follow CAMEO Chemicals guidelines for pyrophoric substances .
Properties
IUPAC Name |
zinc;carbanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3.Zn/h2*1H3;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPGMCRJPQJYPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Zn | |
Record name | DIMETHYLZINC | |
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DSSTOX Substance ID |
DTXSID5060271 | |
Record name | Zinc, dimethyl- | |
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Molecular Weight |
95.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Mobile liquid, with peculiar garlic odor., Colorless liquid; [HSDB] | |
Record name | DIMETHYLZINC | |
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Record name | Dimethylzinc | |
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Boiling Point |
113 °F at 760 mmHg (USCG, 1999), 46 °C | |
Record name | DIMETHYLZINC | |
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Record name | DIMETHYL ZINC | |
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Solubility |
SOL IN XYLENE, SOL IN ETHER, MISCIBLE WITH HYDROCARBONS | |
Record name | DIMETHYL ZINC | |
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Density |
1.39 at 50.9 °F (USCG, 1999) - Denser than water; will sink, 1.386 AT 10.5 °C/4 °C, Saturated liquid density= 86.700 lb/cu ft @ 70 °C | |
Record name | DIMETHYLZINC | |
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Record name | DIMETHYL ZINC | |
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Vapor Density |
Saturated vapor density= 0.10090 lb/cu ft @ 70 °C | |
Record name | DIMETHYL ZINC | |
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Vapor Pressure |
376.0 [mmHg], vapor pressure = 376 mm Hg @ 25 °C | |
Record name | Dimethylzinc | |
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Color/Form |
COLORLESS LIQUID, MOBILE LIQ | |
CAS No. |
544-97-8 | |
Record name | DIMETHYLZINC | |
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Record name | DIMETHYL ZINC | |
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Melting Point |
-44 °F (USCG, 1999), -40 °C | |
Record name | DIMETHYLZINC | |
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